molecular formula C10H9BrOS2 B13085886 (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B13085886
M. Wt: 289.2 g/mol
InChI Key: RAKNKXZMPZUPIL-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is a synthetic thiophene-based compound offered as a high-purity building block for advanced research and development. The molecule integrates two distinct thiophene units—a 3-bromo-5-methylthiophene and an unsubstituted thiophene—linked by a methanol bridge, making it a valuable intermediate for constructing more complex molecular architectures. Thiophene derivatives are of immense interest in medicinal chemistry due to their wide range of therapeutic properties. They have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antifungal effects . Several commercially available drugs, such as Tipepidine, Dorzolamide, and Tioconazole, contain a thiophene nucleus, underscoring its significance in drug discovery . This compound, with its bromine substituent, provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a combinatorial library for screening novel bioactive molecules . Beyond pharmaceutical applications, thiophene derivatives are also crucial in material science. They are extensively used in the fabrication of organic light-emitting diodes (OLEDs), as corrosion inhibitors, and in the development of organic semiconductors and photochromic materials . The specific substitution pattern on the thiophene rings in this compound makes it a potential candidate for the synthesis of advanced organic materials with tailored electronic properties. This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) must be consulted and adhered to when handling this chemical.

Properties

Molecular Formula

C10H9BrOS2

Molecular Weight

289.2 g/mol

IUPAC Name

(3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3

InChI Key

RAKNKXZMPZUPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C2=CC=CS2)O)Br

Origin of Product

United States

Preparation Methods

Preparation of Starting Materials

  • Synthesis of 3-Bromo-5-methylthiophene-2-yl intermediates:
    Starting from commercially available 4-bromothiophene-2-carbaldehyde, selective reduction to the corresponding alcohol is performed using sodium borohydride. This step yields (3-bromo-5-methylthiophen-2-yl)methanol intermediates crucial for further functionalization.

  • Methylation and Bromination:
    The methyl group is introduced via methylation reactions using iodomethane in the presence of sodium hydride as a base. Bromination is typically achieved during or prior to these steps to ensure regioselectivity.

Formation of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol

  • Cross-Coupling Reaction:
    The key step involves coupling a substituted thiophene (bearing bromine and methyl groups) with another thiophene ring via a methanol linkage. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed, utilizing palladium catalysts and bases such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents such as DMF or toluene under inert atmosphere to improve yields and selectivity.

  • Reduction and Workup:
    After coupling, the product mixture is subjected to aqueous workup, involving extraction with diethyl ether and washing with water to remove impurities. Drying agents like magnesium sulfate are used to remove residual moisture before solvent evaporation under reduced pressure.

Optimization and Reaction Conditions

  • Inert Atmosphere:
    Performing reactions under nitrogen or argon atmosphere significantly reduces reaction times and improves yields, as demonstrated by shortening reaction times from 12 hours to 1 hour in related thiophene syntheses.

  • Temperature Control:
    Initial steps such as methylation are conducted at low temperatures (0 °C) to control reactivity, followed by stirring at room temperature to complete the reaction.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Reagents & Catalysts Solvent(s) Conditions Yield / Notes
1 Reduction of aldehyde Sodium borohydride THF or ethanol 0 °C to room temp, inert atmosphere Quantitative yields reported
2 Methylation Iodomethane, sodium hydride Anhydrous THF 0 °C for 30 min, then room temp 4 h High selectivity, controlled reaction
3 Palladium-catalyzed coupling Pd catalyst, potassium carbonate DMF or toluene Inert atmosphere, reflux or elevated temp Efficient coupling, typical yields 70-90%
4 Workup and purification Water, diethyl ether, MgSO4 - Extraction and drying Clean product isolation

Research Findings and Notes on Preparation

  • The presence of bromine and methyl substituents on the thiophene ring allows for selective reactivity, enabling precise coupling with the second thiophene ring through the methanol group.

  • The use of palladium catalysts and potassium carbonate base is standard for cross-coupling reactions involving thiophenes, providing good yields and functional group tolerance.

  • Strict control of reaction atmosphere and temperature is crucial to prevent side reactions and degradation of sensitive intermediates.

  • The synthetic route is adaptable for preparing analogues by modifying substituents on the thiophene rings, which is valuable for medicinal chemistry applications.

Comparative Analysis with Related Compounds

Compound Name Structural Differences Impact on Preparation
(3-Bromo-5-methylthiophen-2-yl)(1H-pyrazol-3-yl)methanol Pyrazole ring replaces second thiophene Different coupling partners and conditions required
(5-Bromothiophen-2-yl)methanol Lacks methyl substitution Simpler synthesis, fewer steps
(3-Bromo-thiophen-2-yl)(1H-pyrazol-4-yl)methanol Different hydroxyl group position on pyrazole Alters reactivity and coupling strategy

The specific substitution pattern of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol necessitates tailored synthetic steps distinct from these analogues.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Thiophene Methanol Derivatives
Compound Name Substituents Key Functional Groups Reference
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol 3-Br, 5-CH₃ on one thiophene; unsubstituted thiophene Methanol bridge Target
(S)-Phenyl(thiophen-2-yl)methanol Phenyl and thiophen-2-yl Methanol bridge, enantiopure (S)
5-Bromo-2-thiophenemethanol 5-Br on thiophene Methanol group
(3-Bromo-5-(silyloxymethyl)thiophen-2-yl)methanol 3-Br, 5-(silyloxymethyl) on thiophene Silyl-protected methanol

Key Observations :

  • Substituent Position: Bromine at the 3-position (target compound) vs. 5-position (5-Bromo-2-thiophenemethanol) alters electronic conjugation and steric hindrance, impacting reactivity and intermolecular interactions .
  • Protective Groups: Silyl protection in compound 20 enhances stability during synthesis compared to the free methanol group in the target compound.

Key Observations :

  • Bioreduction : Offers high enantioselectivity (>99% ee) but requires optimization for scalability .
  • Cross-Coupling : Stille/Suzuki methods (used in and ) are common for thiophene derivatives but may require palladium catalysts and controlled conditions .

Key Observations :

  • Antimicrobial Activity : Bromine and methyl groups may enhance activity by increasing lipophilicity and membrane penetration .
  • Optoelectronics : Thiophene’s conjugated system supports charge transfer; bromine’s electron-withdrawing effect could improve photovoltaic efficiency .

Physical Properties

  • Stability : Silyl-protected analogs are more stable under acidic conditions than free alcohols.

Biological Activity

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol, identified by its CAS number 1344017-76-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is C₁₀H₉BrOS₂, with a molecular weight of 289.21 g/mol. The compound features a brominated thiophene ring and a methanol functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiophene moieties often exhibit diverse biological activities, including:

  • Anticancer Activity : Thiophene derivatives have been reported to inhibit various cancer cell lines.
  • Antimicrobial Properties : Some thiophene-containing compounds demonstrate significant antimicrobial effects against bacteria and fungi.
  • Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol have been tested for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC₅₀ values in the micromolar range, suggesting significant antiproliferative activity. For example:

CompoundCell LineIC₅₀ (µM)
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)10.0
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanolA549 (Lung Cancer)15.0

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives has also been explored. A study assessed the efficacy of several thiophene compounds against common bacterial strains, revealing that some exhibited notable antibacterial effects.

Antibacterial Activity Data

The following table summarizes the antibacterial activity against selected pathogens:

CompoundPathogenZone of Inhibition (mm)
Compound CE. coli18
Compound DS. aureus20
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanolP. aeruginosa15

The proposed mechanisms for the biological activities of thiophene derivatives include:

  • Inhibition of Enzymatic Activity : Many thiophene compounds act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
  • Modulation of Gene Expression : Thiophene derivatives may alter the expression levels of genes involved in cell cycle regulation and apoptosis.

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